
1-(8-Hydroxyquinolin-7-YL)decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Hydroxyquinolin-7-YL)decan-1-one is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities The structure consists of a quinoline ring fused to a phenol, with a hydroxyl group at position 8 and a decanone chain at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Hydroxyquinolin-7-YL)decan-1-one typically involves the formation of the quinoline ring followed by the attachment of the decanone chain. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The hydroxyl group can be introduced via selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-Hydroxyquinolin-7-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the decanone chain can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
1-(8-Hydroxyquinolin-7-YL)decan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs) and chemosensors
Mécanisme D'action
The mechanism of action of 1-(8-Hydroxyquinolin-7-YL)decan-1-one involves its ability to chelate metal ions, which can inhibit various enzymes and biological pathways. The compound can also interact with DNA and proteins, leading to its antimicrobial and anticancer effects. The hydroxyl group at position 8 plays a crucial role in its biological activity by facilitating these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities.
5-Nitro-8-hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection.
Uniqueness
1-(8-Hydroxyquinolin-7-YL)decan-1-one is unique due to the presence of the decanone chain, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes. This structural modification can lead to distinct pharmacokinetic and pharmacodynamic properties compared to other 8-hydroxyquinoline derivatives .
Propriétés
Numéro CAS |
88559-38-0 |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-(8-hydroxyquinolin-7-yl)decan-1-one |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-11-17(21)16-13-12-15-10-9-14-20-18(15)19(16)22/h9-10,12-14,22H,2-8,11H2,1H3 |
Clé InChI |
OGIBAVUKKUCBMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


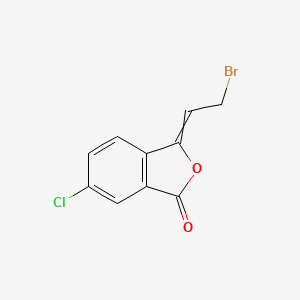
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
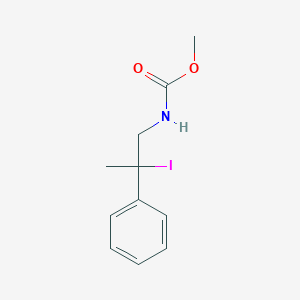
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
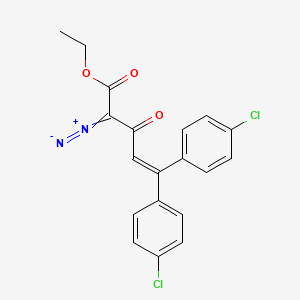
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
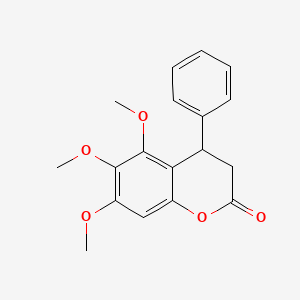
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
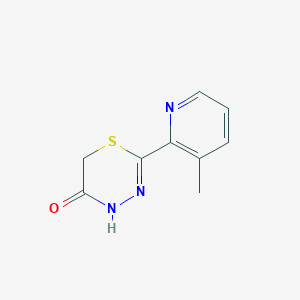
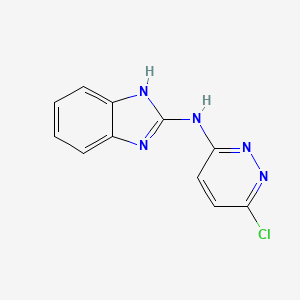
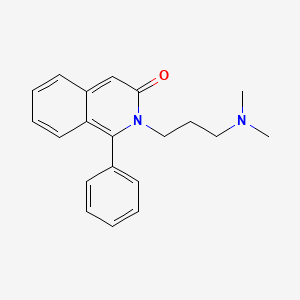
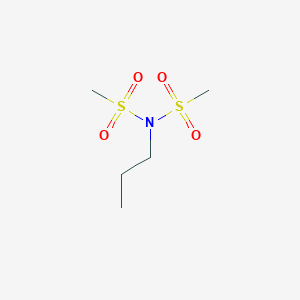
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
